

4'-Methyl-2,2'-bipyridine-4-carboxylic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Methyl-2,2'-bipyridine-4-carboxylic acid

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An In-depth Technical Guide to 4'-Methyl-2,2'-bipyridine-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, with a focus on its molecular weight and formula. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Compound Identity and Properties

4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a substituted bipyridine, a class of heterocyclic organic compounds that are widely utilized as ligands in coordination chemistry. The presence of both a methyl group and a carboxylic acid group on the bipyridine framework imparts specific electronic and steric properties, making it a valuable building block in the synthesis of functional materials and complexes.

Quantitative Data Summary

The key quantitative data for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	214.22 g/mol	[1][3]
CAS Number	103946-54-9	[1][2][3]
Melting Point	280 °C	[3]
Appearance	Off-White to Pale Beige Solid	[3]

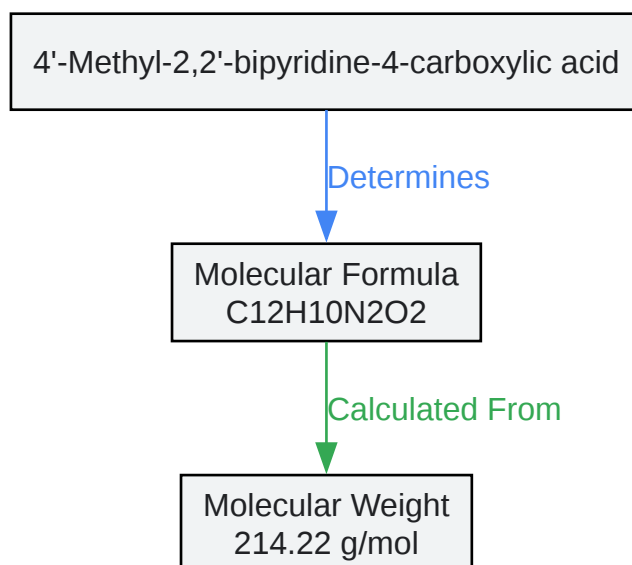
Synonyms

This compound is also known by several other names, including:

- 4-Carboxy-4'-methyl-2,2'-bipyridine[2][3]
- 4-Methyl-4'-carboxy-2,2'-bipyridine[3]
- [2,2'-Bipyridine]-4-carboxylic acid, 4'-methyl-[3]
- 2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid[2]

Logical Relationship of Core Properties

The fundamental properties of a chemical compound are intrinsically linked. The chemical name defines the structure, which in turn determines the molecular formula and, consequently, the molecular weight. This relationship is visualized in the diagram below.



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Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of **4'-Methyl-2,2'-bipyridine-4-carboxylic acid** based on established methodologies for analogous bipyridine derivatives.

Synthesis Protocol: A Representative Approach

The synthesis of **4'-Methyl-2,2'-bipyridine-4-carboxylic acid** can be achieved through a multi-step process, typically involving the creation of the bipyridine core followed by functional group manipulations. A plausible synthetic route involves the oxidation of a precursor like 4,4'-dimethyl-2,2'-bipyridine to form the corresponding dicarboxylic acid, followed by selective mono-esterification and other modifications. A general procedure for the oxidation step, which is a key transformation, is outlined below.

Oxidation of a Methylbipyridine Precursor:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting methyl-substituted bipyridine in a suitable solvent, such as pyridine or water.

- **Oxidant Addition:** While stirring, add an oxidizing agent, for example, potassium permanganate (KMnO_4) or selenium dioxide (SeO_2), portion-wise to the solution. The reaction is often exothermic and may require cooling.
- **Reflux:** Heat the reaction mixture to reflux for several hours to ensure the complete oxidation of the methyl group(s) to carboxylic acid(s). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If KMnO_4 is used, the excess oxidant is typically quenched with a reducing agent like sodium sulfite. The resulting manganese dioxide is then removed by filtration.
- **Isolation and Purification:** The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

^1H NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **Data Processing and Analysis:** Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak. The aromatic protons of the bipyridine rings are expected to appear in the range of 7.0-9.0 ppm, while the methyl protons should appear as a singlet around 2.4-2.6 ppm. The carboxylic acid proton

will likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D_2O .

^{13}C NMR Spectroscopy Protocol:

- **Sample Preparation:** Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
- **Data Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum.
- **Data Analysis:** The aromatic carbons are expected in the 120-160 ppm region. The methyl carbon should appear upfield (around 20-25 ppm), and the carboxylic acid carbonyl carbon will be significantly downfield (typically >160 ppm).

3.2.2. Mass Spectrometry (MS)

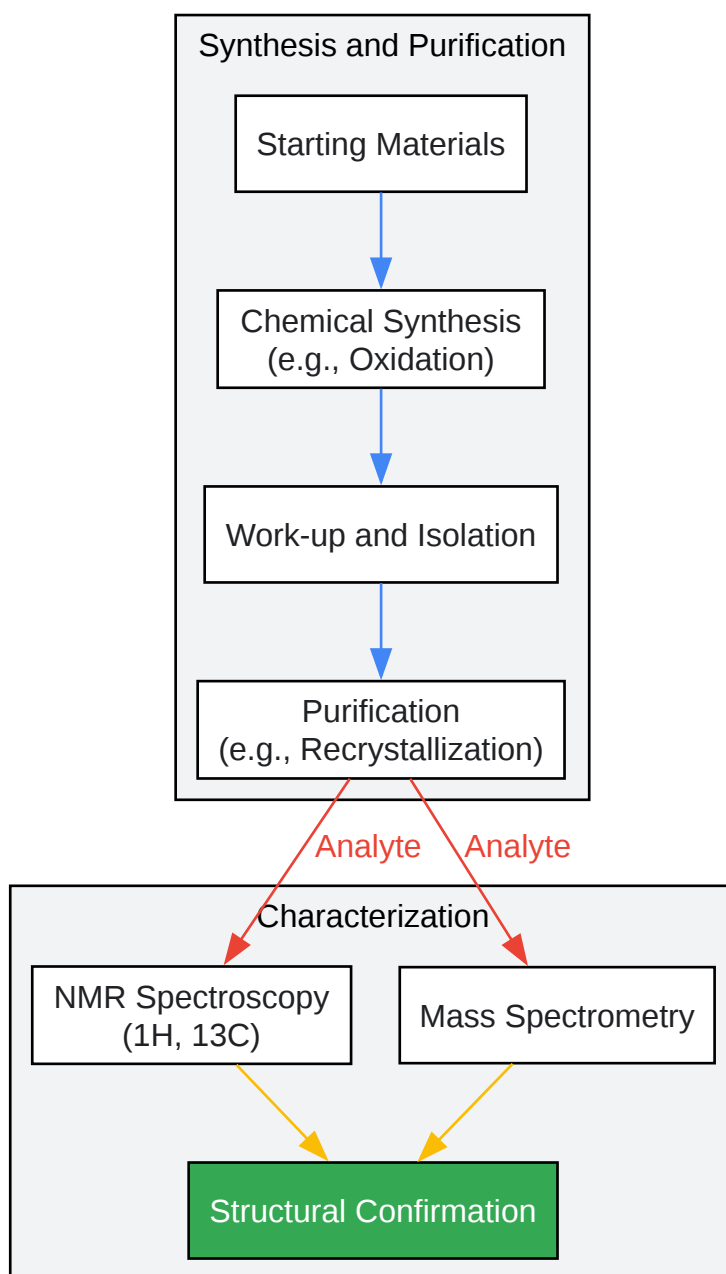
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Protocol:

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- **Data Acquisition:** Acquire the mass spectrum in both positive and negative ion modes.
- **Data Analysis:** In the positive ion mode, the molecular ion peak ($[M+H]^+$) should be observed at m/z 215.23. In the negative ion mode, the $[M-H]^-$ peak would be at m/z 213.21. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and potentially cleavage of the bipyridine ring structure.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of **4'-Methyl-2,2'-bipyridine-4-carboxylic acid**.



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Caption: Workflow for synthesis and characterization.

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- To cite this document: BenchChem. [4'-Methyl-2,2'-bipyridine-4-carboxylic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026352#4-methyl-2-2-bipyridine-4-carboxylic-acid-molecular-weight-and-formula]

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